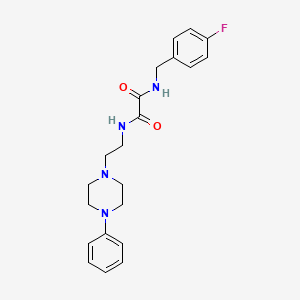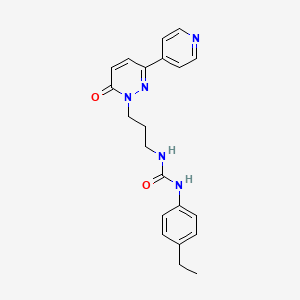![molecular formula C14H13F2NO B2903694 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline CAS No. 2580214-74-8](/img/structure/B2903694.png)
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further substituted with a methylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the methylaniline group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities or receptor interactions, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)phenyl isothiocyanate: Another compound with a difluoromethoxy group, but with different functional groups attached to the phenyl ring.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different chemical properties.
Uniqueness
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-9-6-10(8-11(17)7-9)12-4-2-3-5-13(12)18-14(15)16/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJRXZTZTUQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2903614.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2903620.png)


![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2903627.png)


![4-[4-(Morpholin-4-yl)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

